molecular formula C4H4ClNS B174433 5-(Chloromethyl)-1,2-thiazole CAS No. 1710-68-5

5-(Chloromethyl)-1,2-thiazole

Cat. No.: B174433
CAS No.: 1710-68-5
M. Wt: 133.6 g/mol
InChI Key: YKIKIIQSXSZENB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2-thiazole is a versatile heterocyclic building block of significant interest in advanced chemical synthesis and drug discovery. The compound features a reactive chloromethyl group attached to the 1,2-thiazole (isothiazole) ring, a scaffold known for its wide spectrum of biological activities . This structural motif allows researchers to readily incorporate the thiazole core into more complex molecules through nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships. The 1,2-thiazole moiety is a privileged structure in medicinal chemistry, found in compounds demonstrating a range of pharmacological effects, including anti-inflammatory, antithrombotic, and anticonvulsant activities . Furthermore, its derivatives have shown promise in the treatment of neurodegenerative conditions such as Alzheimer's disease . The inherent reactivity of this compound makes it a particularly valuable synthon for constructing these bioactive targets. In agrochemical research, the thiazole ring is a key component in the development of various pesticides and fungicides . The chloromethyl group acts as a critical handle for further molecular elaboration, enabling the synthesis of novel compounds for biological screening. As such, this compound serves as a fundamental starting material for researchers developing new active ingredients in crop protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4ClNS/c5-3-4-1-2-6-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIKIIQSXSZENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617060
Record name 5-(Chloromethyl)-1,2-thiazole
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Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1710-68-5
Record name 5-(Chloromethyl)isothiazole
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Record name 5-(Chloromethyl)-1,2-thiazole
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Record name 5-(chloromethyl)-1,2-thiazole
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Synthetic Methodologies for 5 Chloromethyl 1,2 Thiazole

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target molecule is highly dependent on the efficient preparation of key precursors. This involves the strategic introduction of sulfur, nitrogen, and the chloromethyl functionalities into appropriate molecular frameworks.

Thiocyanate (B1210189) and isothiocyanate intermediates are crucial building blocks for constructing the isothiazole (B42339) nucleus. Ammonium (B1175870) thiocyanate, for example, can act as a source of the N-S fragment required for the ring system. In one approach, it is reacted with α,β-unsaturated aldehydes in dimethylformamide to produce 4-arylisothiazoles. thieme-connect.com Another strategy involves the reaction of allyl isothiocyanate derivatives with a chlorinating agent to prepare 2-chloro-5-(chloromethyl)thiazole. googleapis.com

A notable method for creating fused isothiazoles involves the use of sodium thiocyanate (NaSCN). This process begins with the condensation of a starting aldehyde with an amine to form an aldimine intermediate, followed by a nucleophilic addition of NaSCN. A subsequent decyanative cyclization yields the fused isothiazole structure. sci-hub.se This method has been successfully applied to the synthesis of various steroidal and non-steroidal isothiazoles with yields ranging from 75-87%. sci-hub.se

PrecursorReagentProductYieldReference
α,β-Unsaturated AldehydeAmmonium Thiocyanate4-ArylisothiazoleN/A thieme-connect.com
Allyl IsothiocyanateChlorinating Agent2-Chloro-5-(chloromethyl)thiazole73% googleapis.com
Aldehyde/AmineSodium ThiocyanateFused Isothiazole75-87% sci-hub.se

The generation of α-halocarbonyl compounds is a fundamental step in many isothiazole synthesis pathways. These compounds provide the necessary carbon backbone and a reactive site for cyclization. For instance, the Hantzsch thiazole (B1198619) synthesis, a classical method, utilizes the reaction of α-haloketones with thioamides. smolecule.com

A process for preparing 2-halo-5-halomethylpyridine compounds involves the halogenation of an α,β-unsaturated ketone or aldehyde to create a 2-halo-2-halomethyl aldehyde or ketone. This intermediate is then used in a cyclocondensation reaction. google.com While this example leads to a pyridine, the principle of generating a di-halogenated carbonyl compound is a relevant strategy for precursor synthesis in heterocycle chemistry.

Classical and Modern Isothiazole Ring Formation Strategies at the C5 Position

The construction of the isothiazole ring with a substituent at the C5 position can be achieved through various classical and modern synthetic strategies. These methods focus on the key bond-forming reactions that define the heterocyclic core.

The formation of the isothiazole ring hinges on the successful creation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. A prominent method involves the reaction of β-ketodithioesters with an ammonia (B1221849) source like ammonium acetate (B1210297). sci-hub.se This one-pot, transition-metal-free approach proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form 3,5-disubstituted isothiazoles. thieme-connect.comsci-hub.se

Starting Material(s)Key ReagentsProduct TypeYieldReference
β-KetodithioestersNH₄OAc, Air3,5-Disubstituted IsothiazoleN/A thieme-connect.comsci-hub.se
PropynalNa₂S₂O₃, Liquid NH₃Isothiazole61% thieme-connect.de
Protected 2-mercaptophenyl triazoleOxidizing AgentBenzo evitachem.comacs.orgthiazolo[2,3-c] sci-hub.seevitachem.comorganic-chemistry.orgtriazole71-98% mdpi.com

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful tool for forming five-membered rings, including the isothiazole nucleus. thieme-connect.comwikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org A specific application for isothiazole synthesis is the reaction of functionalized acetylenes with nitrile sulfides. These reactive nitrile sulfide (B99878) dipoles can be generated from 2-oxo-1,3,4-oxathiazoles in aprotic polar solvents. thieme-connect.com

This cycloaddition approach is highly valued for its ability to construct complex cyclic scaffolds with control over regioselectivity and stereoselectivity. wikipedia.orgacs.org The reaction of nonstabilized azomethine ylides with electron-deficient olefins is another example of a 1,3-dipolar cycloaddition used to create highly functionalized pyrrolidine (B122466) rings, demonstrating the versatility of this reaction type in heterocyclic synthesis. acs.orgnih.gov While direct examples for 5-(chloromethyl)-1,2-thiazole are not prevalent, the principles of 1,3-dipolar cycloaddition offer a modern and efficient pathway for the construction of the core isothiazole ring. acs.org

Condensation reactions provide a direct route to substituted isothiazoles. A significant method involves the reaction of β-ketodithioesters with an ammonia source, which can be considered a direct condensation followed by cyclization and oxidation. sci-hub.se

The synthesis of benzothiazoles, a related class of sulfur-containing heterocycles, often relies on the condensation of o-aminothiophenols with carboxylic acids or their derivatives in the presence of a catalyst like polyphosphoric acid (PPA). mdpi.com This highlights a general and effective strategy where a bifunctional precursor undergoes condensation and cyclization to form the heterocyclic ring. While this example forms a benzothiazole (B30560), the underlying principle of condensation is applicable to isothiazole synthesis. For instance, a one-pot method for synthesizing 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate showcases a condensation-driven approach. sci-hub.se

Regioselective Functionalization Techniques for Chloromethyl Introduction at C5

The introduction of a chloromethyl group at the C5 position of the 1,2-thiazole ring requires precise control of regioselectivity. This is critical to avoid the formation of undesired isomers and byproducts.

Direct chloromethylation of an unsubstituted 1,2-thiazole ring at the C5 position is a challenging transformation and is not a widely documented method. The isothiazole ring is relatively electron-deficient, which makes it less susceptible to electrophilic substitution reactions like Friedel-Crafts chloromethylation. Such reactions typically require harsh conditions and may lead to a mixture of products or decomposition of the starting material. rsc.org While the Blanc chloromethylation is a versatile method for aromatic rings, its application to sensitive heterocyclic systems like isothiazole is not straightforward. mdpi.com The reactivity of the isothiazole ring is such that C-H functionalization often requires specific directing groups or transition-metal catalysis to achieve regioselectivity at the C5 position. d-nb.info

Given the challenges of direct chloromethylation, indirect routes are the most common and reliable methods for the synthesis of this compound. These methods start with a 1,2-thiazole ring that already has a functional group at the C5 position, which is then converted to the chloromethyl group.

One prominent indirect route begins with precursors that lead to the formation of a 2-chloro-5-(chloromethyl)thiazole intermediate. For example, 1,3-dichloropropene (B49464) can be reacted with sodium thiocyanate to produce 3-chloro-2-propenylthiocyanate. semanticscholar.org This intermediate undergoes thermal rearrangement to 3-chloro-1-propenylisothiocyanate, which upon chlorination yields 2-chloro-5-(chloromethyl)thiazole. semanticscholar.orgkoreascience.krgoogleapis.com Similarly, allyl isothiocyanate or 2-chloroallyl isothiocyanate can be treated with a chlorinating agent like sulfuryl chloride or chlorine gas to form the same intermediate. googleapis.comgoogle.comchemball.com

Another key indirect strategy involves the functional group transformation of a C5-substituted isothiazole.

From 5-Methyl-1,2-thiazole Precursors:

A 5-methyl group on the isothiazole ring can be chlorinated to the desired 5-chloromethyl group. This is often achieved using chlorinating agents such as N-chlorosuccinimide (NCS). For instance, 2-amino-5-methylthiazole (B129938) can be chlorinated at the methyl group to provide 2-amino-5-(chloromethyl)thiazole. smolecule.com

From 5-Hydroxymethyl-1,2-thiazole Precursors:

The hydroxyl group of a 5-hydroxymethyl-1,2-thiazole derivative can be readily converted to a chloro group using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting 2,4-dichloro-5-hydroxymethyl-1,3-thiazole into 2,4-dichloro-5-(chloromethyl)-1,3-thiazole. smolecule.com Similarly, phosphorus pentachloride (PCl₅) can be employed. vulcanchem.com The conversion of 2-chloro-5-hydroxymethylthiazole to 2-chloro-5-(chloromethyl)thiazole is a key step in some multi-step syntheses. koreascience.kr

PrecursorReagent(s)ProductReference(s)
2-Chloroallyl isothiocyanateSulfuryl chloride2-Chloro-5-(chloromethyl)thiazole googleapis.com
Allyl isothiocyanateChlorine2-Chloro-5-(chloromethyl)thiazole google.com
1,3-Dichloropropene1. Sodium thiocyanate 2. Heat 3. Chlorinating agent2-Chloro-5-(chloromethyl)thiazole semanticscholar.org
2-Amino-5-methylthiazoleN-Chlorosuccinimide (NCS)2-Amino-5-(chloromethyl)thiazole smolecule.com
2,4-Dichloro-5-hydroxymethyl-1,3-thiazoleThionyl chloride (SOCl₂)2,4-Dichloro-5-(chloromethyl)-1,3-thiazole smolecule.com
2-Chloro-5-hydroxymethylthiazoleThionyl chloride or PCl₅2-Chloro-5-(chloromethyl)thiazole koreascience.krvulcanchem.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and selectivity of the synthetic routes to this compound are highly dependent on the optimization of reaction parameters such as solvent, temperature, pressure, and the use of catalysts.

The choice of solvent is critical in both the formation of the thiazole ring and the subsequent chlorination reactions. In the synthesis of 2-chloro-5-(chloromethyl)thiazole from allyl isothiocyanate derivatives, halogenated hydrocarbons like dichloromethane, chloroform, and carbon tetrachloride are preferred solvents. googleapis.com These non-polar aprotic solvents are inert under the reaction conditions and facilitate the handling of gaseous reagents like chlorine. For substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used, particularly for nucleophilic substitutions on the chloromethyl group. smolecule.com The use of a solvent mixture, such as methylene (B1212753) chloride with a crown ether, has also been reported to be effective. google.com In some cases, the reaction can be carried out in the absence of a solvent. googleapis.com The solubility of reactants and the stability of intermediates are key factors influencing the choice of solvent. vulcanchem.com

Reaction TypeSolvent(s)RationaleReference(s)
Cyclization/ChlorinationChloroform, Dichloromethane, Carbon TetrachlorideInert, good solubility for reagents googleapis.com
SubstitutionDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Polar aprotic, facilitates nucleophilic reactions smolecule.com
Phase Transfer CatalysisMethylene chloride/Crown etherBiphasic system facilitation google.com
Aqueous Phase ChlorinationWaterEnvironmentally friendly, mild conditions

Temperature and Pressure Influences on Reaction Pathways

Temperature control is crucial for directing the reaction towards the desired product and minimizing the formation of byproducts. In the chlorination of 2-chloroallyl isothiocyanate with sulfuryl chloride, the temperature is typically maintained at 30°C or below to control the exothermic reaction. googleapis.com For the chlorination of 1-isothiocyanate-2-chloro-2-propenyl with chlorine gas, a temperature range of 25-40°C is employed. google.com Higher temperatures can lead to decomposition or the formation of over-chlorinated products. smolecule.com Reactions involving the conversion of hydroxymethyl to chloromethyl groups using thionyl chloride may require heating. smolecule.com Pressure is not a commonly varied parameter in these syntheses, with most reactions being conducted at atmospheric pressure.

Reaction StepTemperature RangeEffectReference(s)
Chlorination with Sulfuryl Chloride< 30°CControls exothermicity, prevents side reactions googleapis.com
Chlorination with Chlorine Gas25-40°COptimal for product formation google.com
Hydroxymethyl to Chloromethyl ConversionElevated temperatures (e.g., reflux)Drives the reaction to completion smolecule.com

Catalytic Approaches for Enhanced Selectivity and Yield

Catalysts play a vital role in enhancing the rate, selectivity, and yield of the reactions leading to this compound.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are commonly used in chloromethylation reactions. smolecule.com They activate the chloromethylating agent, facilitating the electrophilic attack on the aromatic or heterocyclic ring. In the context of thiazole synthesis, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can promote the reaction between diazopyruvate and thioamides to form the thiazole ring. koreascience.kr

Phase Transfer Catalysis: In heterogeneous reaction systems, such as those involving a solid and a liquid phase or two immiscible liquid phases, phase transfer catalysts (PTCs) are employed to facilitate the transfer of reactants across the phase boundary. researchgate.net Quaternary ammonium salts, like tetrabutylammonium (B224687) chloride and benzyltrimethylammonium (B79724) chloride, and crown ethers are effective PTCs in the synthesis of thiazole derivatives. googleapis.comgoogle.com For instance, in the reaction of 1,3-dichloropropene with a thiocyanate salt, a PTC can significantly improve the reaction rate and yield. google.com

Other Catalysts: In some synthetic pathways, other types of catalysts are used. For example, the synthesis of certain thiazole derivatives can be catalyzed by copper salts. sci-hub.se Palladium catalysts are also employed in cross-coupling reactions to functionalize the thiazole ring, although this is more relevant to subsequent modifications of the this compound molecule. thieme-connect.com

Catalyst TypeExample(s)RoleReactionReference(s)
Lewis AcidZnCl₂, AlCl₃, BF₃·Et₂OActivation of reagentsChloromethylation, Thiazole ring formation koreascience.krsmolecule.com
Phase Transfer CatalystQuaternary ammonium salts, Crown ethersFacilitates interphase reactant transferSynthesis from 1,3-dichloropropene googleapis.comgoogle.com
Copper SaltsCu(I) catalystsDual Lewis acid and redox catalystThiazole ring formation sci-hub.se

Green Chemistry Considerations in Synthetic Protocols

The development of environmentally conscious synthetic routes is a paramount objective in modern chemistry. For the synthesis of chloromethylated thiazoles, such as the commercially important 2-chloro-5-(chloromethyl)thiazole, several green chemistry principles have been applied, particularly in industrial production, to minimize environmental impact and enhance process efficiency. These considerations primarily revolve around improving atom economy, reducing waste, and utilizing safer solvents and reagents.

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing 2-chloro-5-(chloromethyl)thiazole, several patented methods highlight strategies to improve atom economy and reduce waste.

Another strategy to minimize waste is the recycling of solvents. Several patents disclose methods where the organic solvent used in the reaction is recovered and reused in subsequent batches. google.com For example, in a process where 1-isothiocyano-2-chloro-2-propene is chlorinated in an organic solvent, the filtrate remaining after the separation of the product can be mechanically reapplied. google.com This not only reduces the consumption of fresh solvent but also minimizes the volume of solvent waste that requires treatment and disposal.

A Chinese patent describes a "green synthesis method" for high-quality 2-chloro-5-chloromethylthiazole (B146395) that emphasizes waste reduction. google.com The process involves the introduction of hydrogen chloride gas into the system after the initial chlorination, followed by filtration to separate the product hydrochloride. google.com The gaseous HCl is then absorbed, creating a clean hydrochloric acid by-product and avoiding the generation of large amounts of wastewater that would typically result from washing and alkali neutralization steps. google.com

The following table summarizes some of the reaction parameters and outcomes from a patented "green" synthesis of 2-chloro-5-(chloromethyl)thiazole, illustrating the practical application of these principles.

ReactantChlorinating AgentSolventKey Green StrategyReported Yield
1-isothiocyano-2-chloro-2-propeneChlorine gasChloroformRecovery and reuse of HCl by-product; avoidance of aqueous workup88.9%
1-isothiocyano-2-chloro-2-propeneChlorine gasAcetonitrileRecycling of filtrate86.8%

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a critical factor in the environmental footprint of a synthetic process. Traditional organic syntheses often employ volatile and hazardous solvents that pose risks to human health and the environment. The push for greener alternatives has led to the exploration of safer solvents for thiazole synthesis in general, although specific applications to this compound are not detailed in the literature.

For the synthesis of the related 2-chloro-5-(chloromethyl)thiazole, various organic solvents are mentioned in patents, including chloroform, acetonitrile, and 1,2-dichloroethane. google.comgoogle.com While these are effective for the reaction, they are not considered environmentally benign. The green chemistry approach would advocate for their replacement with safer alternatives where possible. General reviews on the green synthesis of thiazole derivatives suggest the use of solvents like water, ethanol (B145695), or deep eutectic solvents (DESs). bepls.com For example, the Hantzsch synthesis of some thiazole derivatives has been successfully carried out in water, which is the most environmentally friendly solvent. bepls.com

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining traction as green reaction media due to their low volatility, non-flammability, and biodegradability. researchgate.net While no specific examples are available for the synthesis of this compound using DESs, their successful application in the synthesis of other thiazole and benzothiazole derivatives suggests their potential as a greener alternative to conventional organic solvents. researchgate.net

Regarding reagents, some synthetic methods for 2-chloro-5-(chloromethyl)thiazole utilize sulfuryl chloride as the chlorinating agent. patsnap.com While effective, sulfuryl chloride is a corrosive and toxic substance. Alternative, greener chlorination methods are being explored in organic synthesis, such as the use of electrochemical chlorination which can reduce the reliance on hazardous chemical oxidants. organic-chemistry.org Another approach mentioned in the broader context of thiazole synthesis is the use of visible-light-induced reactions, which can proceed under mild conditions without the need for harsh reagents. organic-chemistry.org

The following table provides a comparative overview of solvents used in the synthesis of thiazole derivatives, highlighting the shift towards more environmentally benign options.

Solvent TypeExamplesEnvironmental ConsiderationsApplicability to Thiazole Synthesis
Halogenated HydrocarbonsChloroform, DichloromethaneToxic, suspected carcinogens, environmentally persistentCommonly used in patented syntheses of 2-chloro-5-(chloromethyl)thiazole
Polar Aprotic SolventsAcetonitrile, Dimethylformamide (DMF)Toxic, high boiling points can make removal difficultUsed in some syntheses of 2-chloro-5-(chloromethyl)thiazole and other thiazoles
AlcoholsEthanol, MethanolGenerally less toxic, can be derived from renewable resourcesUsed in Hantzsch synthesis of some thiazole derivatives
Water-Non-toxic, non-flammable, abundant, and inexpensiveUsed as a green solvent for the synthesis of some thiazole derivatives
Deep Eutectic Solvents (DESs)Choline chloride/urea, Choline chloride/glycerolLow toxicity, biodegradable, low volatilityEmerging green alternative used in the synthesis of various heterocyclic compounds, including some thiazoles

Chemical Reactivity and Transformational Chemistry of 5 Chloromethyl 1,2 Thiazole

Reactivity of the Chloromethyl Group at C5

The primary locus of reactivity in 5-(chloromethyl)-1,2-thiazole is the chloromethyl substituent. Its connection to the thiazole (B1198619) ring enhances its susceptibility to nucleophilic attack compared to a standard alkyl chloride. This heightened reactivity is due to the ability of the aromatic thiazole ring to stabilize the transition states of both S_N1 and S_N2 reactions.

Nucleophilic Substitution Reactions (S_N1 and S_N2 Pathways)

The chloromethyl group on the 1,2-thiazole ring is an excellent electrophile, readily participating in nucleophilic substitution reactions. cymitquimica.com The chlorine atom, being a good leaving group, is displaced by a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism, although an S_N1 pathway involving a thiazol-5-ylmethyl carbocation intermediate can also be envisaged, particularly with weaker nucleophiles or under solvolytic conditions. The general reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

Reactions with Oxygen Nucleophiles (e.g., alkoxides, carboxylates)

This compound is expected to react with various oxygen-based nucleophiles to yield ether and ester derivatives. For instance, treatment with sodium or potassium alkoxides in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) would produce the corresponding 5-(alkoxymethyl)-1,2-thiazoles. Similarly, reaction with carboxylate salts, such as sodium formate (B1220265) or sodium acetate (B1210297), would lead to the formation of the respective 5-(acyloxymethyl)-1,2-thiazole esters. This reactivity pattern is observed in related chloromethyl heterocycles; for example, 2-chloro-5-chloromethyl-1,3-thiazole reacts with a formate anion to displace the aliphatic chlorine. researchgate.netsemanticscholar.org

Table 1: Representative Reactions with Oxygen Nucleophiles

Reactant Nucleophile Generic Product Product Class
This compound R-O⁻ (Alkoxide) 5-(Alkoxymethyl)-1,2-thiazole Ether

Note: This table represents expected reactions based on general chemical principles. Specific experimental data for this compound were not detailed in the surveyed literature.

Reactions with Nitrogen Nucleophiles (e.g., amines, imines, azides)

The displacement of the chloride by nitrogen nucleophiles is a common and synthetically useful transformation. Primary and secondary amines, ammonia (B1221849), and azides can all serve as effective nucleophiles. smolecule.comevitachem.com For example, reacting this compound with amines would yield the corresponding 5-(aminomethyl)-1,2-thiazole derivatives, which are important building blocks. The reaction with sodium azide (B81097) is a standard method for producing 5-(azidomethyl)-1,2-thiazole, a versatile intermediate that can be further transformed, for instance, through reduction to the primary amine or via cycloaddition reactions. Studies on analogous compounds like (4,5-dichloroisothiazol-3-yl)arylchloromethanes confirm their reactivity with nucleophiles such as benzylamine (B48309) and morpholine. researchgate.net

Table 2: Representative Reactions with Nitrogen Nucleophiles

Reactant Nucleophile Generic Product Product Class
This compound R₂NH (Amine) 5-(Dialkylaminomethyl)-1,2-thiazole Amine

Note: This table represents expected reactions based on general chemical principles. Specific experimental data for this compound were not detailed in the surveyed literature.

Reactions with Sulfur Nucleophiles (e.g., thiols, thioamides)

Sulfur nucleophiles, being generally soft and highly nucleophilic, react efficiently with this compound. evitachem.com Thiols and thiophenols, typically in the presence of a base to form the more potent thiolate anion, will displace the chloride to form 5-(arylthiomethyl)- or 5-(alkylthiomethyl)-1,2-thiazoles. Reagents like potassium thiocyanate (B1210189) can be used to introduce a thiocyanate group. smolecule.com These reactions provide a straightforward route to various sulfur-containing thiazole derivatives.

Table 3: Representative Reactions with Sulfur Nucleophiles

Reactant Nucleophile Generic Product Product Class
This compound R-S⁻ (Thiolate) 5-(Alkylthiomethyl)-1,2-thiazole Thioether

Note: This table represents expected reactions based on general chemical principles. Specific experimental data for this compound were not detailed in the surveyed literature.

Reactions with Carbon Nucleophiles (e.g., cyanides, enolates, Grignard reagents)

The formation of a new carbon-carbon bond can be achieved using various carbon-based nucleophiles. The reaction with alkali metal cyanides, such as KCN or NaCN, in a polar aprotic solvent is a standard method for synthesizing 2-(1,2-thiazol-5-yl)acetonitrile. This nitrile derivative is a valuable intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. Other carbon nucleophiles, including enolates derived from β-dicarbonyl compounds or Grignard reagents (though the latter may be complicated by potential interactions with the thiazole ring heteroatoms), are also expected to be reactive.

Table 4: Representative Reactions with Carbon Nucleophiles

Reactant Nucleophile Generic Product Product Class
This compound CN⁻ (Cyanide) 2-(1,2-Thiazol-5-yl)acetonitrile Nitrile

Note: This table represents expected reactions based on general chemical principles. Specific experimental data for this compound were not detailed in the surveyed literature.

Oxidation Reactions of the Chloromethyl Group

The chloromethyl group can be oxidized to the corresponding aldehyde, 1,2-thiazole-5-carbaldehyde. A classic method for this transformation is the Sommelet reaction. farmaciajournal.com This reaction involves treating the chloromethyl derivative with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt under acidic conditions, often with aqueous acetic acid, yields the desired aldehyde. farmaciajournal.com This method is a useful procedure for converting halomethyl groups on heterocyclic systems into formyl groups. farmaciajournal.com Other oxidation methods, such as the Kröhnke oxidation or direct oxidation with reagents like dimethyl sulfoxide (B87167) (DMSO), may also be applicable.

Table 5: Representative Oxidation Reaction

Reactant Reagents Product Product Class

Note: This table represents an expected reaction based on the Sommelet reaction, which is generally applicable to such compounds. Specific experimental data for this compound was not detailed in the surveyed literature.

Reduction Reactions of the Chloromethyl Group to Methyl

The chloromethyl group of this compound can be reduced to a methyl group, yielding 5-methyl-1,2-thiazole. This transformation is a dehalogenation reaction. A common laboratory method for such a reduction is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is widely used for the reduction of benzylic halides. Another approach involves the use of a metal-acid system, such as zinc powder in glacial acetic acid. researchgate.net This system acts as a source of nascent hydrogen, which effectively reduces the carbon-chlorine bond.

Radical Reactions Involving the Chloromethyl Moiety

The C-Cl bond in the chloromethyl group is relatively weak and can undergo homolytic cleavage to generate a 1,2-thiazol-5-ylmethyl radical. This reactivity is analogous to that of benzyl (B1604629) halides, which are known to be precursors for benzyl radicals. wikipedia.org The formation of these radicals can be initiated by various methods, including photolysis, radiolysis, or single-electron transfer (SET) from a photocatalyst or a metal. chemistryviews.orgrsc.orgiaea.org

Recent studies have shown that cooperative catalysis, using a nucleophilic catalyst like lutidine in conjunction with an iridium-based photocatalyst, can efficiently generate benzyl radicals from benzyl chlorides under mild conditions. chemistryviews.orgnih.gov The lutidine first displaces the chloride to form a lutidinium salt, which has a much lower reduction potential, making it easier for the photocatalyst to induce a single-electron transfer and subsequent fragmentation to the desired radical. nih.gov Once formed, this radical intermediate can participate in a variety of carbon-carbon bond-forming reactions, such as coupling with electron-deficient alkenes. chemistryviews.org

Reactivity of the Isothiazole (B42339) Ring System

The isothiazole (1,2-thiazole) ring is an aromatic heterocycle. Its reactivity towards electrophilic and nucleophilic substitution is dictated by the electron distribution within the ring, which is influenced by the relative positions of the nitrogen and sulfur atoms.

Electrophilic Aromatic Substitution on the Isothiazole Core

The isothiazole ring is generally deactivated towards electrophilic attack compared to benzene, due to the electronegativity of the heteroatoms. Theoretical calculations and experimental results show that electrophilic substitution occurs preferentially at the C4 position. rsc.orgchemicalbook.com This is in contrast to its isomer, 1,3-thiazole, where electrophilic substitution favors the C5 position. wikipedia.orgpharmaguideline.com

Common electrophilic substitution reactions on the isothiazole ring include:

Nitration: Isothiazole and its derivatives can be nitrated, typically using a mixture of fuming nitric acid and concentrated sulfuric acid. google.comgla.ac.uk The reaction generally proceeds to give the 4-nitroisothiazole (B42320) derivative. google.comsemanticscholar.org For instance, 3-methylisothiazole (B110548) is nitrated to yield 3-methyl-4-nitroisothiazole.

Halogenation: Direct halogenation of isothiazole with bromine or chlorine often results in low yields, but the reaction proceeds at the C4 position. taylorfrancis.com The presence of activating groups on the ring can facilitate the reaction.

Sulfonation: Sulfonation of isothiazole requires harsh conditions, such as treatment with oleum (B3057394) (fuming sulfuric acid) at high temperatures (180-200°C), and yields the isothiazole-4-sulfonic acid. thieme-connect.de

Table 3: Electrophilic Aromatic Substitution on Isothiazole
ReactionReagentsPosition of SubstitutionReference
NitrationHNO₃ / H₂SO₄C4 google.comgla.ac.uk
SulfonationOleum, 180-200°CC4 thieme-connect.de
BrominationBr₂C4 taylorfrancis.com

Nucleophilic Aromatic Substitution on the Isothiazole Core

Nucleophilic aromatic substitution (SNAr) on the isothiazole ring is facilitated by the presence of good leaving groups (such as halogens) and electron-withdrawing substituents. Research has shown that for isothiazoles containing chlorine atoms at multiple positions, substitution occurs selectively. thieme-connect.com

In studies involving 4,5-dichloro-3-(trichloromethyl)isothiazole, nucleophilic attack by amines (such as piperidine, morpholine, and pyrrolidine) selectively displaces the chlorine atom at the C5 position, leaving the C4-chloro substituent intact. researchgate.net The reaction proceeds in high yields in aprotic polar solvents like DMF. researchgate.net Similarly, reactions with thiolates also result in the substitution of the C5-chlorine. thieme-connect.com The higher reactivity of the C5 position towards nucleophiles in these systems is a well-documented phenomenon. thieme-connect.comsci-hub.sersc.org This regioselectivity makes chlorinated isothiazoles valuable precursors for the synthesis of highly functionalized derivatives. sci-hub.se

Table 4: Nucleophilic Aromatic Substitution on Chloro-substituted Isothiazoles
SubstrateNucleophileSolventPosition of SubstitutionProduct
4,5-Dichloro-3-(trichloromethyl)isothiazolePiperidineDMFC54-Chloro-5-piperidino-3-(trichloromethyl)isothiazole
4,5-Dichloro-3-(trichloromethyl)isothiazoleMorpholineDMFC54-Chloro-5-morpholino-3-(trichloromethyl)isothiazole
3,5-Dichloroisothiazole-4-carbonitrileAryl/Alkenyl Stannanes (Stille Coupling)TolueneC53-Chloro-5-(aryl/alkenyl)isothiazole-4-carbonitrile

Reactions at the Ring Heteroatoms (Nitrogen and Sulfur)

The nitrogen and sulfur atoms of the isothiazole ring exhibit distinct chemical behaviors, allowing for selective transformations such as alkylation and oxidation. These reactions are fundamental in modifying the electronic properties and steric profile of the molecule.

Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, primarily in alkylation and ylide formation reactions.

N-Alkylation (Quaternization): Simple isothiazoles undergo N-alkylation to form isothiazolium salts. thieme-connect.de This reaction is typically achieved using alkylating agents like alkyl halides, dimethyl sulfate, or diazomethane. thieme-connect.de The resulting isothiazolium salts are highly reactive intermediates, susceptible to attack by nucleophiles. thieme-connect.de For instance, N-methylation can be accomplished with reagents such as methyl trifluoromethanesulfonate. thieme-connect.de

Ylide Formation: The nitrogen atom of isothiazoles can react with rhodium carbenoids. This process involves the nucleophilic attack of the isothiazole nitrogen onto the carbenoid, leading to the formation of an isothiazolium ylide intermediate. nih.gov This reactive ylide can then undergo further transformations, such as ring expansion. nih.gov

Reactions at the Sulfur Atom: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides (S-oxides) and sulfones (S,S-dioxides). This transformation significantly alters the electronic nature of the ring, often increasing its reactivity.

S-Oxidation: Isothiazole derivatives can be oxidized using various oxidizing agents. The use of meta-chloroperoxybenzoic acid (m-CPBA) can convert isothiazoles into their corresponding isothiazole 2-oxides. sci-hub.se Similarly, peracids like hydrogen peroxide are also effective for this transformation. researchgate.netgoogle.com The resulting isothiazole 1,1-dioxides, also known as sultams, are valuable synthetic intermediates. researchgate.netresearchgate.netmedwinpublishers.com

Reaction TypeHeteroatomReagents and ConditionsProduct TypeCitation
N-AlkylationNitrogenAlkyl halides, Dimethyl sulfate, DiazomethaneIsothiazolium salt thieme-connect.de
Ylide FormationNitrogenRhodium carbenoids (e.g., from diazoacetate), HeatIsothiazolium ylide nih.gov
S-OxidationSulfurm-CPBA, Hydrogen peroxideIsothiazole S-oxide, Isothiazole S,S-dioxide sci-hub.seresearchgate.netgoogle.com

Rearrangement Reactions Involving the Isothiazole Ring or Chloromethyl Group

The isothiazole ring can undergo several types of rearrangement reactions, leading to the formation of different heterocyclic systems. These transformations are often triggered by heat, light, or chemical reagents.

Rearrangement to Pyrazoles: In the presence of hydrazine (B178648), isothiazoles bearing an electron-withdrawing group can undergo a ring-opening and intramolecular cyclization sequence to furnish pyrazoles. sci-hub.se The proposed mechanism starts with a nucleophilic attack of hydrazine at the C5 position of the isothiazole ring. sci-hub.se

Ring Expansion Reactions: Isothiazoles can be induced to undergo ring expansion. For example, the reaction of 2-substituted isothiazol-3(2H)-ones with rhodium carbenoids can proceed through a 1,2-shift mechanism in a transiently formed ylide, leading to ring-expanded products like 1,3-thiazines. nih.gov

Photochemical Rearrangements: Photochemical reactions provide a pathway for the isomerization of heterocyclic compounds. researchgate.net Such reactions can induce transformations of the isothiazole ring system, potentially leading to rearrangements of the heteroatoms and migrations of substituents. researchgate.net

Ring-Opening Reactions: Certain isothiazole derivatives, such as isothiazole 1,1-dioxides, can undergo ring-opening reactions when treated with reagents like triethylphosphite. researchgate.net These reactions are a form of chemical transformation that alters the core heterocyclic structure.

Rearrangement TypeMoiety InvolvedReagents / ConditionsResulting StructureCitation
Ring TransformationIsothiazole RingHydrazinePyrazole sci-hub.se
Ring ExpansionIsothiazole RingRhodium carbenoid1,3-Thiazine derivative nih.gov
Photochemical IsomerizationIsothiazole RingUV LightIsomeric heterocycles researchgate.net
Ring OpeningIsothiazole RingTriethylphosphite (on S,S-dioxides)Opened-chain product researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Chloromethyl 1,2 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the atomic arrangement within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is utilized to identify the different types of protons and their electronic environments within a molecule. For 5-(chloromethyl)thiazole (B1295649) derivatives, characteristic chemical shifts are observed. For instance, in 2-chloro-5-(chloromethyl)thiazole, the chloromethyl protons (-CH₂Cl) appear as a singlet at approximately 4.72 ppm, while the thiazole (B1198619) ring proton (H-4) resonates as a singlet at 7.51 ppm. googleapis.com Similarly, for 2-chloro-5-methoxymethylthiazole, the methylene (B1212753) protons of the chloromethyl group appear as a singlet at 4.56 ppm, the methoxy (B1213986) protons as a singlet at 3.40 ppm, and the thiazole proton as a singlet at 7.41 ppm. google.com

Table 1: ¹H NMR Chemical Shifts (δ) for Protons in 5-(Chloromethyl)-1,2-thiazole Derivatives

CompoundSolventThiazole Proton (ppm)-CH₂Cl Protons (ppm)Other Protons (ppm)
2-Chloro-5-(chloromethyl)thiazoleCDCl₃7.51 (s, 1H)4.72 (s, 2H)-
2-Chloro-5-methoxymethylthiazoleCDCl₃7.41 (s, 1H)4.56 (s, 2H)3.40 (s, 3H, -OCH₃)
5-HydroxymethylthiazoleCDCl₃8.6 (s, 1H), 7.6 (s, 1H)4.8 (s, 2H)5.2 (bs, 1H, -OH)

Data sourced from multiple studies. googleapis.comgoogle.comsemanticscholar.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In 2-chloro-5-(chloromethyl)thiazole, the carbon atoms of the thiazole ring exhibit distinct chemical shifts, with C-2 at approximately 152.6 ppm, C-4 at 140.2 ppm, and C-5 at 137.5 ppm. The carbon of the chloromethyl group (-CH₂Cl) resonates at around 37.1 ppm. semanticscholar.org These values can vary depending on the substituents attached to the thiazole ring. For example, in 5-hydroxymethylthiazole, the C-2, C-4, and C-5 carbons are observed at 153.6 ppm, 140.1 ppm, and 139.8 ppm, respectively, while the methylene carbon appears at 56.7 ppm. semanticscholar.org

Table 2: ¹³C NMR Chemical Shifts (δ) for Carbons in this compound Derivatives

CompoundSolventC-2 (ppm)C-4 (ppm)C-5 (ppm)-CH₂Cl Carbon (ppm)
2-Chloro-5-(chloromethyl)thiazoleCDCl₃152.6140.2137.537.1
5-HydroxymethylthiazoleCDCl₃153.6140.1139.856.7 (-CH₂OH)

Data sourced from a study on thiazole derivatives. semanticscholar.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule.

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu

HSQC spectra reveal one-bond correlations between protons and their directly attached carbons. sdsu.edu

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure. sdsu.edu

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. This is a critical step in the identification of newly synthesized compounds. For instance, HRMS can confirm the molecular weight and fragmentation patterns of thiazole derivatives. The theoretical molecular weight of a compound can be calculated and compared with the experimental value obtained from HRMS to validate its identity. vulcanchem.com

Fragmentation Pattern Analysis for Structural Inference

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable clues about the molecule's structure. For thiazole derivatives, fragmentation often involves the cleavage of bonds adjacent to the heterocyclic ring. The fragmentation of the molecular ion of some thiazole derivatives can lead to the loss of specific groups, which helps in identifying the substituents and their positions on the thiazole ring. researchgate.net For example, the loss of a chloromethyl radical or other substituents can be observed, providing evidence for the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components: the isothiazole (B42339) ring and the chloromethyl substituent.

Key expected vibrational frequencies include:

C-Cl Stretching: The presence of the chloromethyl group (-CH₂Cl) would be confirmed by C-Cl stretching vibrations. For related compounds such as 3-(chloromethyl)isothiazole, these vibrations are typically observed in the 600–800 cm⁻¹ region of the spectrum. vulcanchem.com In other chlorinated thiazole derivatives, a C-Cl stretching band has been identified at 684 cm⁻¹. nih.gov

Isothiazole Ring Vibrations: The isothiazole ring itself gives rise to a series of characteristic bands. These include C=N, C=C, and C-S stretching vibrations, as well as in-plane and out-of-plane bending modes for the ring's C-H bonds. C-H stretching vibrations for heteroaromatic compounds are generally found in the 3000-3100 cm⁻¹ range. researchgate.net Ring stretching modes for five-membered heterocyclic systems are typically found throughout the 1650-1300 cm⁻¹ region. scialert.netcdnsciencepub.com

The precise frequencies and intensities of these bands provide a unique spectral fingerprint for the molecule, confirming the presence of its key functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details of the crystal packing. While a specific crystal structure for this compound is not publicly available, the analysis of a structurally related isomer, 2-Chloro-5-chloromethyl-1,3-thiazole , offers a valuable illustration of the data that would be obtained from such a study. researchgate.net

It is critical to note that the following data pertains to the 1,3-thiazole isomer and is presented for illustrative purposes to demonstrate the principles of crystallographic analysis.

Bond Lengths and Angles Analysis

Analysis of bond lengths and angles confirms the covalent framework of the molecule and can provide insight into the electronic nature of the bonds (e.g., bond order). For the illustrative compound 2-Chloro-5-chloromethyl-1,3-thiazole, the bond lengths and angles are reported to be within normal ranges. researchgate.net

Interactive Table 1: Selected Bond Lengths and Angles for 2-Chloro-5-chloromethyl-1,3-thiazole researchgate.net Note: This data is for an illustrative compound, not this compound.

Bond/AngleMeasurement
Bond Lengths (Å)
S1—C21.723 (3)
S1—C51.711 (3)
N3—C21.305 (4)
N3—C41.373 (4)
C4—C51.355 (4)
C5—C6 (CH₂)1.493 (4)
C6—Cl21.771 (3)
C2—Cl11.697 (3)
Bond Angles ( °)
C2—S1—C589.92 (16)
C2—N3—C4109.9 (3)
N3—C4—C5116.3 (3)
C4—C5—S1112.0 (2)
N3—C2—S1111.9 (2)
S1—C5—C6122.9 (2)
C4—C5—C6125.1 (3)
C5—C6—Cl2111.8 (2)

Torsion Angle Characterization

Torsion angles (or dihedral angles) describe the rotation around a chemical bond and are essential for defining the molecule's three-dimensional conformation. In the case of the illustrative 1,3-thiazole derivative, a key torsion angle is S—C2—C4—Cl2, which is reported as -66.66 (1)°. researchgate.net This value indicates the orientation of the chloromethyl group relative to the thiazole ring.

Planarity of the Isothiazole Ring

The isothiazole ring is recognized as a heteroaromatic system, and as such, it is expected to be largely planar. rsc.orgresearchgate.net Studies on various isothiazole derivatives confirm that they feature almost planar heterocycles, a result of extensive π-delocalization within the ring. rsc.org For instance, the fused ring system in 3,6-dichloroisothiazolo[5,4-d]isothiazole is noted to have a planar core structure. mdpi.com In the illustrative example of 2-chloro-5-chloromethyl-1,3-thiazole, the thiazole ring is also found to be planar, with a maximum deviation of 0.000 (5) Å for the C3 atom. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. In substituted isothiazoles, crystal structures are often stabilized by a combination of hydrogen bonding and π–π stacking interactions, which can lead to the formation of loosely linked chain structures in the solid state. rsc.org The analysis of other related thiazole derivatives reveals a variety of packing motifs governed by noncovalent interactions, including N–H⋯O and C–H⋯O hydrogen bonds, C–H⋯π interactions, and offset π–π stacking. wiley.com In the crystal structure of the illustrative compound 2-chloro-5-chloromethyl-1,3-thiazole, no classical hydrogen bonds are observed. researchgate.net Instead, the packing is influenced by other weak interactions, with the shortest distance between the centroids of adjacent thiazole rings being a key parameter, measured at 5.554 (1) Å. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. The isothiazole ring, being aromatic, possesses a π-electron system that gives rise to characteristic absorptions in the UV region.

For the parent, unsubstituted isothiazole, UV/Visible spectrum data is available, showing the electronic transitions of the basic ring system. nist.gov For substituted derivatives, the position and intensity of the absorption maxima (λmax) are influenced by the nature of the substituents. For example, 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, dissolved in dichloromethane, exhibits a λmax of 309 nm, which is attributed to the intact isothiazole ring. mdpi.com A related fused-ring system, 3,6-dichloroisothiazolo[5,4-d]isothiazole, shows two distinct absorption maxima at 236 nm and 304 nm. mdpi.com These findings suggest that this compound would likely exhibit absorption bands in the UV region corresponding to π→π* transitions within its aromatic isothiazole ring.

Computational Chemistry and Theoretical Studies of 5 Chloromethyl 1,2 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-(Chloromethyl)-1,2-thiazole at the molecular level. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound. These studies typically involve geometry optimization to find the most stable conformation of the molecule. Calculations of electronic properties such as bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. For instance, the calculated bond lengths in the thiazole (B1198619) ring and the chloromethyl side chain can reveal the nature of the chemical bonds, such as single or double bond character, and any strain within the molecule.

Table 1: Calculated Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-S1.72 Å
Bond LengthS-N1.65 Å
Bond LengthN-C1.32 Å
Bond LengthC-C (ring)1.41 Å
Bond LengthC-C (side chain)1.51 Å
Bond LengthC-Cl1.79 Å
Bond AngleC-S-N93.5°
Bond AngleS-N-C110.2°
Bond AngleC-C-S115.8°
Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is typically localized over the thiazole ring, particularly the sulfur and nitrogen atoms, indicating these are likely sites for electrophilic attack. The LUMO is often distributed over the chloromethyl group and the C-S bond, suggesting these are potential sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.54
LUMO-1.23
HOMO-LUMO Gap7.31
Note: These values are illustrative and depend on the computational method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface. In the case of this compound, the regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atom and the chlorine atom, indicating their high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms and the sulfur atom, suggesting these are favorable sites for nucleophilic interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for a detailed understanding of the reaction pathways and the factors that control them.

The elucidation of reaction mechanisms often involves the identification and characterization of transition states. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, computational methods can be used to locate the transition state structure. By analyzing the geometry and energy of the transition state, researchers can gain insights into the reaction's feasibility and kinetics. For example, the calculated activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a transformation pathway can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. For this compound, this can be applied to understand its synthesis or its subsequent reactions. For instance, the energy profile for the reaction of this compound with a nucleophile would show the initial energy of the reactants, the energy barrier to reach the transition state, the energy of any intermediates, and the final energy of the products, thus indicating whether the reaction is energetically favorable (exothermic) or unfavorable (endothermic).

Conformational Analysis and Stereochemical Considerations

While a specific conformational analysis for this compound is not readily found, crystallographic data of a closely related compound, 2-chloro-5-chloromethyl-1,3-thiazole, provides a valuable reference point. In the crystal structure of this molecule, the torsion angle S—C2—C4—Cl2 was determined to be -66.66(1)°. researchgate.net This suggests a staggered conformation is preferred, likely to minimize steric hindrance between the chlorine atom of the chloromethyl group and the substituents on the thiazole ring. It is reasonable to infer that this compound would also adopt a similar staggered conformation.

Computational studies on other substituted thiazoles and related heterocycles have demonstrated that the rotation of substituents is associated with specific energy barriers. acs.org For the chloromethyl group on the 1,2-thiazole ring, it is anticipated that there would be a relatively low barrier to rotation, with the most stable conformers being those where the chlorine atom is staggered with respect to the plane of the thiazole ring. The planarity of the thiazole ring itself is a key feature, with computational studies on various thiazole derivatives confirming this structural aspect. nih.gov

The presence of the chloromethyl group does not introduce a chiral center in the parent molecule. However, for derivatives of this compound where the chloromethyl group is further substituted, stereochemical considerations would become critical.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a reasonable degree of accuracy. escholarship.org These theoretical predictions are invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.

Predicted NMR Chemical Shifts:

While specific DFT calculations for the NMR spectrum of this compound are not available in the reviewed literature, predictions can be made based on data for analogous structures. For thiazole derivatives, the protons on the heterocyclic ring typically resonate in the aromatic region of the ¹H NMR spectrum. The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet in a specific region of the spectrum. For instance, in 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole, the chloromethyl protons appear as a singlet at δ 4.5–5.0 ppm. In other chloromethyl-substituted thiazoles, this signal has been observed in a similar range. The ¹³C NMR spectrum would be expected to show distinct signals for the carbon atoms of the thiazole ring and the chloromethyl group. For example, in a derivative, the chloromethyl carbon appears at 41.7 ppm, while the thiazole ring carbons are found between 125.9 and 167.3 ppm.

A hypothetical table of predicted NMR chemical shifts for this compound based on computational models and data from related compounds is presented below. It is important to note that these are estimated values and would require experimental verification.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (on C4)~7.5 - 8.0-
H (on C3)~8.5 - 9.0-
CH₂~4.7 - 5.2~40 - 45
C3-~150 - 155
C4-~120 - 125
C5-~140 - 145

Predicted IR Frequencies:

Theoretical calculations can also predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. Key vibrational modes for this compound would include the stretching and bending vibrations of the C-H, C=N, C=C, and C-S bonds within the thiazole ring, as well as the vibrations of the chloromethyl group.

Based on data from related thiazole derivatives, the following are expected IR absorption regions:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C=N stretching: ~1650-1550 cm⁻¹

C=C stretching: ~1600-1450 cm⁻¹

C-S stretching: ~700-600 cm⁻¹

C-Cl stretching: ~750-650 cm⁻¹

A more detailed prediction of the IR spectrum would require specific computational analysis using methods like DFT with an appropriate basis set. Such calculations would provide a list of vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental IR spectra.

Synthetic Utility in the Construction of Complex Organic Molecules

Role as a Versatile Synthetic Building Block

The primary source of 5-(chloromethyl)-1,2-thiazole's synthetic utility lies in the reactivity of its C5-chloromethyl group (-CH₂Cl). This group is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This allows for the facile attachment of a wide variety of functional groups and molecular fragments, positioning the compound as a key building block in organic synthesis.

The carbon-chlorine bond in the chloromethyl group can be readily displaced by a range of nucleophiles, including amines, thiols, alcohols, and carbanions. evitachem.comsmolecule.com These reactions provide a direct pathway to functionalized isothiazoles, which are precursors to more elaborate structures. The general reactivity makes it an essential intermediate for creating derivatives with tailored chemical and physical properties for applications in pharmaceuticals and materials science. smolecule.com

Table 1: Representative Nucleophilic Substitution Reactions This table illustrates the general reactivity of the chloromethyl group on a heterocyclic scaffold, applicable to this compound.

Nucleophile (Nu⁻)Reagent ExampleProduct Functional GroupResulting Derivative Class
Amine (R₂NH)Alkylamine, Aniline-CH₂NR₂Isothiazol-5-yl-methylamines
Thiol (RSH)Thiophenol, Cysteine-CH₂SRIsothiazol-5-yl-methyl-thioethers
Azide (B81097) (N₃⁻)Sodium Azide-CH₂N₃5-(Azidomethyl)isothiazoles
Cyanide (CN⁻)Sodium Cyanide-CH₂CNIsothiazol-5-yl-acetonitriles
Carboxylate (RCOO⁻)Sodium Acetate (B1210297)-CH₂OC(O)RIsothiazol-5-yl-methyl esters

Precursor to Diversely Substituted Isothiazole (B42339) Derivatives

The foundational reactivity of this compound enables its use as a precursor for a diverse range of substituted isothiazole derivatives. These derivatives are of significant interest due to the wide spectrum of biological activities associated with the isothiazole core, including applications as fungicides, plant growth regulators, and inhibitors for various enzymes. thieme-connect.commedwinpublishers.com

Isothiazole-containing amino acids are valuable building blocks for the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. The synthesis of such amino acids can be achieved using this compound as a starting material. One established method involves the acylation of existing amino acids with an isothiazole-based acylating agent, which can be derived from the chloromethyl precursor. thieme-connect.com

A more direct approach involves the alkylation of a glycine (B1666218) anion equivalent with this compound. Furthermore, efficient one-pot procedures have been developed for the enantiomeric synthesis of thiazole-containing amino acids (TCAAs) from commercially available amino acid building blocks, establishing a clear precedent for creating analogous isothiazole structures. nih.gov These methods often involve cascade reactions under mild conditions, allowing for wide substrate adaptability and the preservation of stereochemistry. nih.gov The Rodionov reaction, involving the condensation of a thiazole-carbaldehyde with malonic acid and ammonium (B1175870) acetate, also provides a pathway to β-amino acids, a strategy adaptable to isothiazole precursors. farmaciajournal.com

Table 2: Potential Isothiazole-Containing Amino Acid Structures Hypothetical structures derivable from this compound based on established synthetic methods for related heterocycles.

Amino Acid TypeStructureSynthetic Precursor from this compound
α-Amino AcidIsothiazolyl-alanine5-(hydroxymethyl)-1,2-thiazole → 5-formyl-1,2-thiazole
β-Amino Acid3-Amino-3-(isothiazol-5-yl)propanoic acid5-formyl-1,2-thiazole
Cysteine DerivativeS-(Isothiazol-5-ylmethyl)cysteineThis compound

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. acs.org this compound is an ideal substrate for creating such hybrids, where the isothiazole moiety is linked to another heterocyclic system. The reactive chloromethyl group can be used to form a covalent bond with a nucleophilic site on another heterocycle.

For instance, research has shown the synthesis of isothiazole addition products that lead to novel bisheterocyclic compounds. researchgate.net Libraries of triazole-containing isothiazolidine (B1259544) 1,1-dioxides have been prepared using one-pot, multi-component protocols, demonstrating the feasibility of linking isothiazoles to other rings like triazoles. nih.gov Similar strategies have been employed to create hybrids incorporating thiazoles with imidazoles, benzimidazoles, and benzothiazoles. wiley.com This approach leverages the biological activities of both heterocyclic systems to create novel compounds with potentially enhanced efficacy or new modes of action. acs.orgchemrj.org

Applications in the Synthesis of Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological systems, enabling the visualization of cellular components and the investigation of protein function. The isothiazole scaffold, and by extension derivatives of this compound, can be incorporated into such probes. nih.gov The development of activity-based probes (ABPs) often relies on a reactive "warhead" that covalently binds to a target enzyme, and the cyanopyrrolidine warhead has been successfully integrated with a thiazole (B1198619) scaffold to profile deubiquitinating enzymes. rsc.org

Furthermore, isothiazole and related thiazole derivatives are integral to the design of fluorogenic probes. For example, a thiazole orange scaffold has been used to create probes for cell staining and nucleic acid visualization. mdpi.com The synthesis of diverse libraries of isothiazole derivatives, made possible by precursors like this compound, is crucial for discovering new small molecule probes through high-throughput screening. nih.gov The triazolo[3,4-b]benzothiazole scaffold has also been identified as a versatile starting point for developing potent and selective chemical probes for PARP enzymes. nih.gov

Integration into Polymer Synthesis and Materials Science

The functional group on this compound makes it amenable to integration into polymers and advanced materials. The chloromethyl group can serve as an initiation site for certain types of polymerization or as a point of attachment for grafting the isothiazole moiety onto a pre-existing polymer backbone. The isothiazole ring itself is listed among heterocycles used in ligands for metal complexes that catalyze the copolymerization of CO₂ and epoxides. google.com

In materials science, the incorporation of heterocyclic units like isothiazole can impart specific properties to polymers, such as thermal stability, conductivity, and photo-responsiveness. expresspolymlett.com For example, polymers incorporating thiazole and thiophene (B33073) units have been developed as low band gap conjugated polymers. expresspolymlett.com Protocols using Ring-Opening Metathesis Polymerization (ROMP) have been developed for synthesizing and purifying isothiazole-related sultams, directly linking isothiazole chemistry to modern polymer synthesis techniques. nih.gov

Design and Synthesis of Photoactive or Electroactive Isothiazole Systems

The isothiazole ring is part of a larger family of electron-rich heteroaromatics that are of great interest in materials science for their electronic properties. Fused systems, such as thiazolo[5,4-d]thiazole, are characterized by a rigid, planar backbone and an extended π-conjugated system, making them excellent candidates for organic electronics. researchgate.netcornell.edu These scaffolds have been incorporated into photoactive compounds used in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). researchgate.netcornell.edu

Derivatives of isothiazole can be designed to be electroactive, meaning they can change their properties in response to an electric field. mdpi.com Researchers have synthesized electroactive thiazole derivatives capped with ferrocenyl units that exhibit charge-transfer transitions and can function as selective ion sensors. acs.org Highly electroactive metal-organic frameworks (MOFs) have also been created using thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid as a ligand, which show significant electrochemiluminescence (ECL) signals without needing a co-reactant. nih.gov The development of such materials relies on the versatile synthesis of functionalized isothiazole precursors, where a compound like this compound would be a key starting point for introducing the necessary linkers or functional groups.

Future Research Directions and Outlook

Development of Asymmetric Synthetic Routes to Chiral 5-(Chloromethyl)-1,2-thiazole Derivatives

The synthesis of enantioenriched isothiazoles is an area of growing importance, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. While some progress has been made in the asymmetric synthesis of isothiazole-containing compounds, dedicated methods for accessing chiral derivatives of this compound are still in their infancy. sci-hub.se Future research should focus on the development of novel catalytic asymmetric strategies. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key ring-forming or functionalization reactions. sci-hub.se The exploration of chiral auxiliaries attached to precursors of this compound could also provide a viable pathway to enantiomerically pure products.

Exploration of Novel Catalytic Transformations for Functionalization

The reactivity of the this compound core offers numerous opportunities for novel catalytic functionalization. The development of new metal-catalyzed cross-coupling reactions and direct C-H activation strategies would significantly expand the available chemical space. sci-hub.sersc.org For instance, palladium-catalyzed C-H functionalization has been successfully applied to other positions of the isothiazole (B42339) ring, suggesting that similar strategies could be developed for the C3 and C4 positions of this compound derivatives. rsc.orgresearchgate.net Furthermore, exploring the reactivity of the chloromethyl group in various catalytic transformations beyond simple nucleophilic substitution could lead to the discovery of new and efficient methods for introducing diverse functional groups.

Application in Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. rsc.orgresearchgate.net The application of flow methodologies to the synthesis of this compound and its derivatives is a promising avenue for future research. rsc.orgresearchgate.net Continuous-flow systems could be particularly beneficial for handling potentially hazardous reagents or intermediates often involved in heterocyclic synthesis. Research in this area should aim to develop robust and efficient flow protocols for the key synthetic steps, enabling the large-scale and on-demand production of these valuable compounds. A sustainable synthesis of isothiazoles using photoredox catalysis has already been successfully implemented in a continuous flow setup. rsc.org

Investigation of New Reaction Pathways for Advanced Isothiazole Architectures

The isothiazole ring can serve as a scaffold for the construction of more complex and novel heterocyclic systems. sci-hub.setandfonline.com Future research should focus on exploring new reaction pathways to create advanced isothiazole architectures based on this compound. This includes the investigation of cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, where the isothiazole ring acts as either the diene or dienophile. clockss.orgwiley.comrsc.org Additionally, the development of intramolecular cyclization strategies, potentially involving the chloromethyl group and other functionalities on the isothiazole ring or its substituents, could lead to the synthesis of novel fused and bridged isothiazole systems. tandfonline.comherts.ac.ukcdnsciencepub.com The synthesis of novel heterocyclic architectures based on isothiazole has gained significant attention in recent years. sci-hub.se

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new isothiazole-based compounds with desired properties, the integration of automated synthesis and high-throughput experimentation (HTE) platforms is crucial. sci-hub.seacs.orgnih.govnih.gov Automated systems can rapidly synthesize libraries of this compound derivatives with diverse substitution patterns. These libraries can then be screened using HTE techniques to identify compounds with interesting biological or material properties. sci-hub.seacs.orgnih.gov This approach has been successfully used to identify potent and selective agonists of human transient receptor potential cation channel subfamily M member 5 (TRPM5) from a series of benzo[d]isothiazole derivatives. sci-hub.seacs.orgnih.gov The application of similar strategies to derivatives of this compound could significantly accelerate the drug discovery process. technologynetworks.com

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. researchgate.netresearchgate.netasianpubs.orgmdpi.comtandfonline.comsciensage.infotandfonline.com Advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.nettandfonline.comsciensage.infotandfonline.com These theoretical investigations can aid in the rational design of new synthetic targets with specific electronic or steric properties. researchgate.netmdpi.com Furthermore, molecular docking and other computational screening methods can be employed to predict the binding affinity of these compounds to biological targets, thereby guiding the synthesis of new potential therapeutic agents. mdpi.comtandfonline.comtandfonline.com The integration of computational methods with experimental work is expected to play an increasingly important role in the future discovery and development of novel isothiazole-based compounds.

Q & A

Advanced Research Question

  • Acidic Conditions : Protonation of the thiazole nitrogen increases electrophilicity but risks hydrolysis of -CH₂Cl to -CH₂OH .
  • Basic Conditions : Dehydrochlorination may occur, forming methylene-thiazole derivatives .
  • Solvent Effects : Aprotic solvents (e.g., DMF, THF) stabilize the compound, while protic solvents (e.g., MeOH) accelerate degradation. Storage at –20°C under inert gas (N₂/Ar) is recommended .

How do structural modifications of this compound impact its physicochemical and pharmacological properties compared to other azoles?

Advanced Research Question
Comparative studies show:

  • Lipophilicity : Thiazoles generally exhibit higher logP values than 1,2,4-triazoles, enhancing membrane permeability but reducing solubility .
  • Metabolic Stability : Thiazole rings resist cytochrome P450 oxidation better than imidazoles, prolonging half-life .
  • Bioisosterism : Replacing sulfur with oxygen (e.g., oxazole) decreases antibacterial potency due to reduced electrophilicity .

What methodological considerations are critical for evaluating the in vitro biological activity of this compound derivatives?

Basic Research Question

  • Antimicrobial Assays : Agar disc diffusion (6 mm discs, 30 µg/disc) with zones of inhibition ≥15 mm indicate activity. Minimum Inhibitory Concentration (MIC) assays in Mueller-Hinton broth (18–24 h incubation) validate potency .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) at 10–100 µM doses assess selectivity indices (IC₅₀ ratios) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.